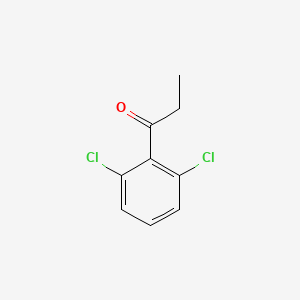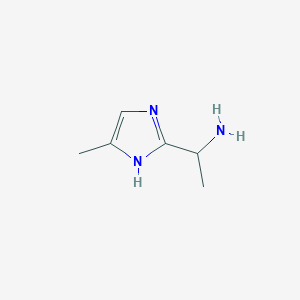
1-(2,6-ジクロロフェニル)プロパン-1-オン
概要
説明
1-(2,6-Dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . It is characterized by the presence of a propanone group attached to a 2,6-dichlorophenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
1-(2,6-Dichlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,6-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of 1-(2,6-Dichlorophenyl)propan-1-one often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 1-(2,6-Dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,6-dichlorobenzoic acid.
Reduction: Formation of 1-(2,6-dichlorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are still under investigation. The compound’s effects are likely mediated through its interactions with enzymes and receptors, although detailed mechanisms remain to be elucidated.
類似化合物との比較
1-(2,6-Dichlorophenyl)-2-indolinone: Shares the 2,6-dichlorophenyl group but has an indolinone structure.
1-(2,5-Dichlorophenyl)propan-1-one: Similar structure with chlorine atoms at different positions on the phenyl ring.
1-(2,6-Dichlorophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness: 1-(2,6-Dichlorophenyl)propan-1-one is unique due to its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical reactivity and properties compared to its analogs .
特性
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKLVVLACKLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)


